molecular formula C21H16O4 B15186193 Trifolirhizin, tetraacetate CAS No. 6896-09-9

Trifolirhizin, tetraacetate

Cat. No.: B15186193
CAS No.: 6896-09-9
M. Wt: 332.3 g/mol
InChI Key: PZJNKPPLOOUCOV-UHFFFAOYSA-N
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Description

Trifolirhizin tetraacetate is a derivative of trifolirhizin, a pterocarpan flavonoid isolated from Sophora flavescens (Ku Shen) . While trifolirhizin itself is a glycoside (comprising a sugar moiety linked to a pterocarpan aglycone), its tetraacetate form involves acetylation of hydroxyl groups, likely at the 6′ and other positions, as inferred from related monoacetate derivatives . Key spectral characteristics include FT-IR absorption bands at 2959 cm⁻¹ (methyl asymmetric stretch) and 2925 cm⁻¹ (methylene asymmetric stretch), with symmetric stretches at 2874 cm⁻¹ and 2855 cm⁻¹, consistent with acetylated methyl/methylene groups . Trifolirhizin derivatives exhibit bioactivity, such as hypoglycemic effects in diabetic mice , though the tetraacetate’s specific pharmacological profile remains understudied.

Properties

CAS No.

6896-09-9

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(furan-2-yl)-6-(2-phenylethoxy)chromen-4-one

InChI

InChI=1S/C21H16O4/c22-18-14-21(20-7-4-11-24-20)25-19-9-8-16(13-17(18)19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14H,10,12H2

InChI Key

PZJNKPPLOOUCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifolirhizin, tetraacetate typically involves the acetylation of trifolirhizin. The process begins with the isolation of trifolirhizin from the roots of Sophora flavescens. The isolated trifolirhizin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of trifolirhizin from plant material using solvents like methanol or ethanol. The extracted trifolirhizin is then purified and subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Trifolirhizin, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trifolirhizin, tetraacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Lead Tetraacetate (Pb(OAc)₄)

Structure: A synthetic organolead compound with four acetate ligands bound to Pb(IV). Synthesis: Produced via electrochemical oxidation of metallic lead in acetic acid, reducing reliance on costly precursors like lead diacetate . Applications:

  • Oxidative cleavage : Cleaves 1,2-diols (e.g., steroids) and oxidizes alcohols to ketones/aldehydes .
  • Heterocycle synthesis : Generates acetoxy-substituted pyrazolines in high yields (85–95%) .
  • Reactivity : More vigorous and less selective than periodic acid, with reactions catalyzed by acids/bases .
    Toxicity : Highly toxic due to lead content, posing risks of neurological damage .

Key Differences :

  • Pb(OAc)₄ exhibits redox activity (Pb⁴⁺ → Pb²⁺), unlike the metabolically stable acetyl groups in trifolirhizin tetraacetate.

DOTA Tetraacetate (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate)

Structure : A macrocyclic ligand with four acetate arms, coordinating metals like gadolinium (Gd³⁺) in MRI contrast agents (e.g., Gd-DOTA) .
Synthesis : Derived from cyclen (1,4,7,10-tetraazacyclododecane) via acetylation.
Applications :

  • MRI contrast enhancement : Chiral Gd-DOTA derivatives show improved relaxivity (15–25% higher than parent Gd-DOTA) and reduced gadolinium deposition risks .
  • Photoresponsiveness : Tert-butyl-protected DOTA tetraacetate derivatives enable light-responsive MRI contrast .

Key Differences :

  • DOTA tetraacetate is a chelating agent for metals, whereas trifolirhizin tetraacetate likely retains flavonoid bioactivity.

Riboflavin Tetraacetate

Structure : Acetylated derivative of riboflavin (vitamin B₂), with four hydroxyl groups esterified.
Applications :

  • Singlet oxygen generation : High quantum efficiency (ΦΔ ≈ 0.6) enables applications in photodynamic therapy and photooxygenation reactions .
  • Catalysis : Used in sulfoxidation reactions under mild conditions .

Key Differences :

  • Riboflavin tetraacetate’s photophysical properties stem from its isoalloxazine core, unlike trifolirhizin tetraacetate’s pterocarpan scaffold.
  • Both compounds are bioactive, but riboflavin derivatives are water-soluble, while trifolirhizin’s lipophilicity may enhance membrane permeability.

Carbohydrate Tetraacetates (e.g., Sugar Derivatives)

Structure : Acetylated sugars (e.g., glucose tetraacetate) with four hydroxyl groups esterified.
Synthesis : Via acetolysis of protected sugars using acetic anhydride or enzymatic methods .
Applications :

  • Chiral intermediates : Used in asymmetric synthesis of nucleosides and pharmaceuticals .

Key Differences :

  • Acetylation in sugars improves stability and solubility, whereas in trifolirhizin, it may modulate pharmacokinetics.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Applications Toxicity/Stability
Trifolirhizin tetraacetate Pterocarpan glycoside Hypoglycemic activity Likely low (natural derivative)
Lead tetraacetate Pb(IV)-acetate Oxidative cleavage High (neurotoxic)
DOTA tetraacetate Macrocyclic ligand MRI contrast agents Moderate (Gd deposition)
Riboflavin tetraacetate Isoalloxazine Photodynamic therapy Low (vitamin derivative)
Glucose tetraacetate Carbohydrate Chiral synthesis Low

Table 2: Spectral Data (FT-IR)

Compound Methyl Asymmetric Stretch (cm⁻¹) Methylene Asymmetric Stretch (cm⁻¹)
Trifolirhizin tetraacetate 2959 2925
Lead tetraacetate Not reported Not reported
DOTA tetraacetate ~2960 (estimated) ~2920 (estimated)

Research Findings and Implications

  • Reactivity : Lead tetraacetate’s oxidative power contrasts with trifolirhizin tetraacetate’s metabolic stability, underscoring divergent applications (synthesis vs. therapeutics) .
  • Synthetic Efficiency : Electrochemical synthesis of Pb(OAc)₄ reduces costs by 30–40% compared to traditional methods , while enzymatic acetylation of sugars achieves >95% yields .

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